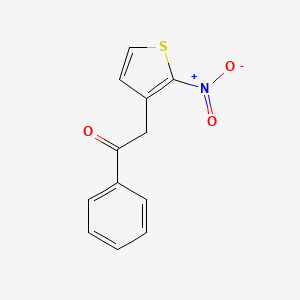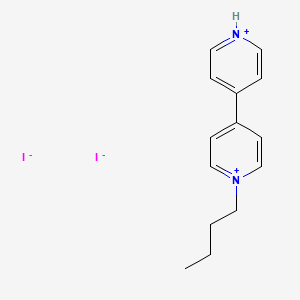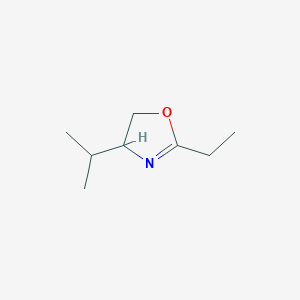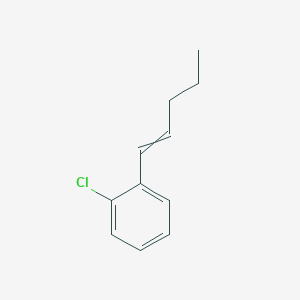![molecular formula C16H14N2O2 B12563058 Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- CAS No. 193070-62-1](/img/structure/B12563058.png)
Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its fused ring structure, which includes both pyridine and quinoline moieties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2,5-diaminoterephthalate with β-propiolactone followed by hydrolysis and cyclization can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve the use of heterogeneous catalysts to enhance yield and selectivity. For example, the use of propylphosphonium tetrachloroindate ionic liquid as a catalyst has been reported to be effective in the synthesis of similar quinoline derivatives .
化学反応の分析
Types of Reactions: Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with halogens, nitro groups, or sulfonic acid groups.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and electronic materials.
作用機序
The mechanism of action of Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- involves its interaction with specific molecular targets. For instance, it has been shown to bind to estrogen receptor alpha, epidermal growth factor receptor (EGFR), and NADPH oxidase protein . These interactions can lead to the inhibition of cancer cell proliferation and the induction of apoptosis. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
類似化合物との比較
- Pyrido[2,3-d]pyrimidinones
- 1,2,4-Triazolopyrimidines
- Pyrimidoquinazolines
- Quinoline derivatives
Comparison: Pyrido[3,2-g]quinoline-5,10-dione, 3,7-diethyl- stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in its biological activities, making it a promising candidate for further research and development .
特性
CAS番号 |
193070-62-1 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC名 |
3,7-diethylpyrido[3,2-g]quinoline-5,10-dione |
InChI |
InChI=1S/C16H14N2O2/c1-3-9-5-11-13(17-7-9)16(20)14-12(15(11)19)6-10(4-2)8-18-14/h5-8H,3-4H2,1-2H3 |
InChIキー |
UHANIIFWUVXSSL-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C(=O)C3=C(C2=O)C=C(C=N3)CC)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-yl]aniline](/img/structure/B12562993.png)



![2-Chloro-7H-indeno[2,1-C]quinolin-7-one](/img/structure/B12563022.png)

![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)

![Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-](/img/structure/B12563053.png)

